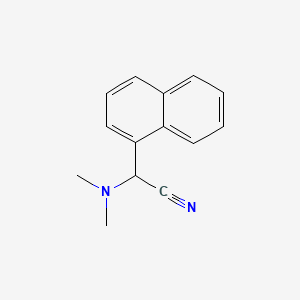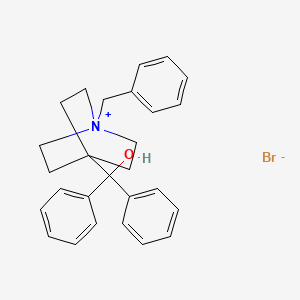
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C27H30BrNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as Umeclidinium Bromide Impurity 11 .
准备方法
The synthesis of 1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve bulk custom synthesis and procurement .
化学反应分析
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
科学研究应用
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis of other compounds.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide involves its interaction with muscarinic receptors. As a muscarinic antagonist, it inhibits the action of acetylcholine on these receptors, leading to bronchodilation and relief of respiratory symptoms . The molecular targets include muscarinic receptors in the respiratory tract, and the pathways involved are related to the inhibition of acetylcholine-mediated bronchoconstriction .
相似化合物的比较
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide can be compared with other similar compounds, such as:
Umeclidinium Bromide: A long-acting muscarinic antagonist used in the treatment of COPD.
Tiotropium Bromide: Another muscarinic antagonist with similar applications in respiratory medicine.
Aclidinium Bromide: Used for the maintenance treatment of COPD, similar to umeclidinium bromide.
The uniqueness of this compound lies in its specific chemical structure and its role as an impurity in the synthesis of other compounds .
属性
CAS 编号 |
869113-10-0 |
|---|---|
分子式 |
C27H30BrNO |
分子量 |
464.4 g/mol |
IUPAC 名称 |
(1-benzyl-1-azoniabicyclo[2.2.2]octan-4-yl)-diphenylmethanol;bromide |
InChI |
InChI=1S/C27H30NO.BrH/c29-27(24-12-6-2-7-13-24,25-14-8-3-9-15-25)26-16-19-28(20-17-26,21-18-26)22-23-10-4-1-5-11-23;/h1-15,29H,16-22H2;1H/q+1;/p-1 |
InChI 键 |
YOFHBDQMAPWLGH-UHFFFAOYSA-M |
规范 SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC5=CC=CC=C5.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


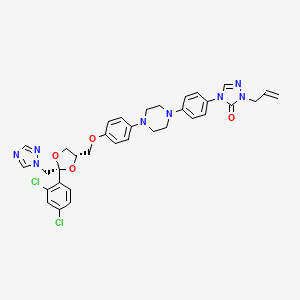
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
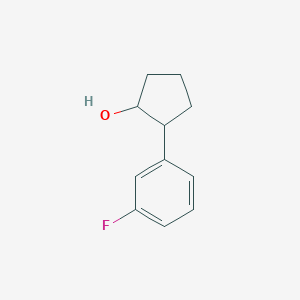


![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)

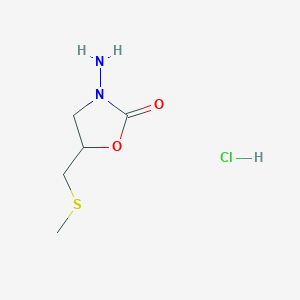
![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)
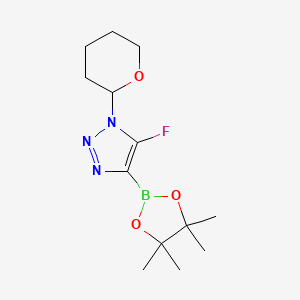

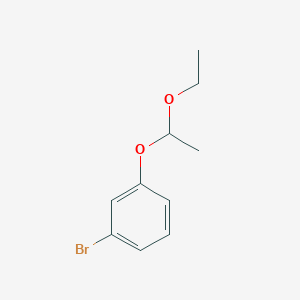
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
